molecular formula C9H5BrINO B571975 6-Bromo-3-iodoquinolin-4-OL CAS No. 1260886-58-5

6-Bromo-3-iodoquinolin-4-OL

Cat. No.: B571975
CAS No.: 1260886-58-5
M. Wt: 349.953
InChI Key: RTVKEUFMIJMMNH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoquinolin-4-OL is a heterocyclic organic compound with the molecular formula C9H5BrINO. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodoquinolin-4-OL typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-iodoquinolin-4(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodoquinolin-4-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

6-Bromo-3-iodoquinolin-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodoquinolin-4-OL depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinolin-4(1H)-one
  • 3-Iodoquinolin-4(1H)-one
  • 6-Chloro-3-iodoquinolin-4(1H)-one

Uniqueness

6-Bromo-3-iodoquinolin-4-OL is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions

Biological Activity

Introduction

6-Bromo-3-iodoquinolin-4-OL is a heterocyclic compound derived from quinoline, notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and iodine atoms in its structure enhances its reactivity and biological interaction capabilities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrINO. Its structure includes a quinoline backbone with bromine and iodine substituents at specific positions, which are critical for its biological activity. The compound's unique electronic properties due to halogenation contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The halogen atoms enhance binding affinity and specificity, leading to modulation of biological pathways. The exact mechanism can vary based on the specific application, but it generally involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors.
  • Antiviral Activity : It has shown potential in inhibiting viral replication through interference with viral RNA synthesis.

Antiviral Activity

Recent studies have highlighted the antiviral potential of halogenated quinoline derivatives, including this compound. In vitro assays have demonstrated its efficacy against various viruses. For instance, derivatives of amodiaquine, a related compound, exhibited significant antiviral activity against severe fever with thrombocytopenia syndrome virus (SFTSV).

Table 1: Antiviral Efficacy of Amodiaquine Derivatives

CompoundEC50 (µM)CC50 (µM)
Amodiaquine19.1 ± 5.1>100
Iodoquinoline Derivative15.6 ± 4.9>100

Note: EC50 represents the concentration required to inhibit viral replication by 50%, while CC50 indicates cytotoxic concentration .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : Compounds like this can interfere with cell cycle progression.
  • Induction of Apoptosis : They may activate apoptotic pathways, leading to programmed cell death.

Case Studies

  • Inhibition of Cancer Cell Lines : A study found that a related compound showed significant cytotoxicity against several cancer cell lines, including lung and gastrointestinal cancers. The study highlighted the importance of halogen substitution in enhancing biological activity .
  • Antimicrobial Properties : Another investigation revealed that halogenated quinolines exhibit antimicrobial effects against various bacterial strains, suggesting a broad spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the key structural characterization methods for 6-Bromo-3-iodoquinolin-4-OL, and how are they applied?

  • Methodological Answer : Structural elucidation combines spectroscopic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments; iodine and bromine substituents cause distinct deshielding patterns. For example, the hydroxyl group at position 4 shows a broad peak near δ 10–12 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C₉H₆BrINO; MW 349.95 g/mol) and fragments, such as loss of iodine (Δ ~127 Da) .
  • X-ray Crystallography : Resolves halogen positioning and hydrogen-bonding networks in the solid state, critical for confirming regiochemistry .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves sequential halogenation and cyclization:

  • Step 1 : Cyclization of 4-bromoaniline derivatives with ketones (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) forms the quinoline backbone .
  • Step 2 : Iodination at position 3 using N-iodosuccinimide (NIS) in acetic acid under reflux, achieving >85% regioselectivity .
  • Step 3 : Hydroxylation at position 4 via alkaline hydrolysis of a protected intermediate (e.g., methoxy group) .

Q. How can purity and stability of this compound be assessed during synthesis?

  • Methodological Answer :

  • HPLC-PDA : Quantifies purity (>95%) and detects impurities (e.g., dehalogenated byproducts) using a C18 column and acetonitrile/water gradient .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition above 200°C suggests storage at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Pd(OAc)₂/Xantphos enhances coupling efficiency in cross-functionalization steps, reducing side-product formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve iodination kinetics, while chelating agents (e.g., EDTA) suppress metal-catalyzed decomposition .
  • Reaction Monitoring : In-situ FTIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. What strategies address regioselectivity challenges during halogenation of the quinoline core?

  • Methodological Answer :

  • Directing Groups : The hydroxyl group at position 4 directs electrophilic iodination to position 3 via hydrogen bonding with the incoming iodine source .
  • Computational Prediction : Density Functional Theory (DFT) calculates activation energies for competing halogenation pathways, guiding reagent selection (e.g., I₂ vs. NIS) .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Solvent/Concentration Effects : Compare data in deuterated DMSO vs. CDCl₃; hydroxyl protons exhibit solvent-dependent shifts .
  • Dynamic Exchange : Variable-temperature NMR (VT-NMR) identifies exchange broadening in tautomeric systems (e.g., keto-enol equilibria) .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models Suzuki-Miyaura coupling transition states, identifying iodine as a superior leaving group vs. bromine .
  • Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., kinase enzymes), correlating halogen positioning with binding affinity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Methodological Answer :

  • Stress Testing : Incubate at pH 1–14 for 24h; LC-MS reveals degradation pathways (e.g., deiodination under basic conditions) .
  • Oxidative Stability : Exposure to H₂O₂ or O₂/light quantifies radical-mediated decomposition, mitigated by antioxidants (e.g., BHT) .

Properties

IUPAC Name

6-bromo-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKEUFMIJMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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